CAY10595

准备方法

合成路线和反应条件

CAY10595 的合成涉及多个步骤,从核心吲哚结构的制备开始。该过程通常包括:

吲哚核的形成: 该步骤涉及将适当的前体环化以形成吲哚环。

取代基的引入: 氯和氟原子通过卤化反应引入吲哚环。

螺环化: 螺环结构的形成是通过一系列环化反应实现的。

最终修饰:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

CAY10595 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

取代: 胺类和硫醇类等亲核试剂用于取代反应.

主要产物

从这些反应中形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物,这些衍生物用于进一步的研究和开发 .

科学研究应用

Inflammatory Bowel Disease (IBD)

CAY10595 has been studied for its potential benefits in treating ulcerative colitis (UC). In preclinical models, it was shown to decrease levels of prostaglandin E2 (PGE2) without affecting prostaglandin D2 (PGD2) levels, indicating a targeted approach to modulating inflammatory responses in UC .

Table 1: Effects of this compound on Inflammatory Markers in UC Models

| Treatment | PGE2 Levels | PGD2 Levels | Clinical Activity Index (CAI) |

|---|---|---|---|

| Control | High | High | Moderate |

| This compound | Low | Unchanged | Reduced |

Respiratory Conditions

Research indicates that this compound may enhance respiratory dendritic cell migration and T cell proliferation in aged mice, suggesting its utility in age-related respiratory conditions . By blocking DP2 binding, this compound helps mitigate impairments associated with increased PGD2 expression due to aging.

Case Study: Age-Related Respiratory Dysfunction

- Objective : To assess the impact of this compound on dendritic cell function in aged mice.

- Findings : Treatment with this compound significantly improved dendritic cell migration and T cell activation compared to untreated controls.

Immunological Research

This compound's role as a CRTH2 antagonist has opened avenues for research into its effects on various immune responses. Studies have shown that it can modulate gene expression related to inflammation when used in conjunction with lipopolysaccharide (LPS) stimulation .

Table 2: Gene Expression Modulation by this compound

| Condition | Gene Expression Change | Observed Effect |

|---|---|---|

| LPS Stimulation | Up-regulated | Increased inflammatory markers |

| LPS + this compound | Down-regulated | Decreased inflammation |

Potential Side Effects and Considerations

While this compound shows promise in treating various conditions, it is crucial to consider potential side effects associated with CRTH2 antagonism. Ongoing studies are necessary to fully understand the long-term implications of its use.

作用机制

CAY10595 通过与 CRTH2/DP2 受体结合发挥作用,CRTH2/DP2 受体是表达在 T 辅助 2 型细胞、嗜酸性粒细胞和肥大细胞上的 G 蛋白偶联受体。 通过拮抗该受体,this compound 抑制前列腺素 D2 的趋化活性,从而减少炎症和免疫反应 .

相似化合物的比较

类似化合物

拉马特罗班: 另一种具有类似生物学效应的 CRTH2/DP2 受体拮抗剂。

OC000459: 一种选择性 CRTH2/DP2 受体拮抗剂,用于过敏性疾病研究。

MK-7246: 一种强效的 CRTH2/DP2 受体拮抗剂,在哮喘研究中具有应用价值.

独特性

CAY10595 的独特性在于它对 CRTH2/DP2 受体的高效性和选择性。 它以低 IC50 值抑制嗜酸性粒细胞趋化的能力使其成为过敏性炎症性疾病研究中的一种有价值的工具 .

生物活性

CAY10595 is a selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), which plays a significant role in various biological processes, particularly those related to inflammation and immune responses. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for disease treatment.

This compound selectively inhibits CRTH2, a receptor that mediates the effects of prostaglandin D2 (PGD2). PGD2 is known to influence various physiological processes, including immune response modulation and lipid metabolism. By blocking CRTH2, this compound disrupts the signaling pathways activated by PGD2, leading to several biological effects.

Key Findings

-

Inflammation Modulation :

- This compound has been shown to reduce inflammation in various models. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, treatment with this compound significantly decreased weight loss and inflammation scores while reducing myeloperoxidase (MPO) activity, indicating a protective effect against intestinal inflammation .

- Cardiovascular Protection :

- Adipocyte Function :

- Gene Expression Regulation :

Data Summary and Case Studies

The following table summarizes key studies involving this compound and its biological activities:

Implications for Disease Treatment

Given its multifaceted role in modulating inflammation and lipid metabolism, this compound presents potential therapeutic applications in several conditions:

- Inflammatory Diseases : Its ability to reduce inflammation suggests utility in treating chronic inflammatory diseases such as asthma or ulcerative colitis.

- Cardiovascular Health : The cardioprotective effects observed indicate a possible role for this compound in managing heart diseases.

- Metabolic Disorders : By influencing lipid accumulation, it may have implications for obesity and metabolic syndrome management.

属性

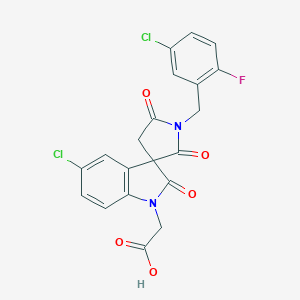

IUPAC Name |

2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKFWNVFUXXEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580279 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916047-16-0 | |

| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?

A1: this compound, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with this compound could be a potential therapeutic strategy.

Q2: How does the effect of this compound compare to the effect of a DP1 antagonist in the context of ulcerative colitis?

A2: In the mouse model of dextran sulfate sodium colitis, this compound (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。